

The 5-Deoxystrigol Biosynthesis Pathway in *Arabidopsis thaliana*: A Technical Guide

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Compound of Interest

Compound Name: 5-Deoxystrigol

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Abstract

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play pivotal roles in regulating plant development and mediating interactions with symbiotic and parasitic organisms in the rhizosphere. In the model plant *Arabidopsis thaliana*, the biosynthesis of SLs follows a well-defined pathway, starting from β -carotene and leading to the production of carlactonoic acid (CLA), a key intermediate. While **5-deoxystrigol** is a foundational canonical strigolactone in many plant species, recent evidence suggests that *Arabidopsis* primarily utilizes non-canonical SLs derived from CLA for its developmental processes. This technical guide provides an in-depth overview of the core **5-deoxystrigol** and related non-canonical strigolactone biosynthesis pathway in *Arabidopsis*, detailing the key enzymatic steps, summarizing available quantitative data, and outlining relevant experimental protocols.

The Core Biosynthesis Pathway from β -Carotene to Carlactonoic Acid

The biosynthesis of strigolactones in *Arabidopsis thaliana* begins in the plastids with the conversion of all-trans- β -carotene to the central precursor, carlactone (CL). This process is catalyzed by a series of three enzymes: DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8).

Isomerization of all-trans- β -carotene by DWARF27 (D27)

The first committed step in the SL biosynthesis pathway is the reversible isomerization of all-trans- β -carotene to 9-cis- β -carotene, catalyzed by the iron-sulfur protein DWARF27 (D27)[1][2]. This stereospecific conversion is crucial as CCD7, the subsequent enzyme in the pathway, specifically acts on the 9-cis isomer[1].

Cleavage of 9-cis- β -carotene by CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7/MAX3)

Following isomerization, the plastid-localized CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis- β -carotene[3][4]. This enzymatic reaction yields two products: β -ionone and 9-cis- β -apo-10'-carotenal[1].

Conversion to Carlactone by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8/MAX4)

The final step in the synthesis of the core strigolactone precursor, carlactone, is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), also known as MORE AXILLARY GROWTH 4 (MAX4)[5]. This enzyme converts 9-cis- β -apo-10'-carotenal into carlactone[1]. Carlactone is considered the central precursor for the biosynthesis of all bioactive strigolactones[6].

From Carlactone to Non-Canonical Strigolactones in Arabidopsis

Once synthesized, carlactone is transported from the plastid to the cytoplasm for further modification. In Arabidopsis, the primary downstream pathway leads to the formation of non-canonical strigolactones.

Oxidation of Carlactone by MORE AXILLARY GROWTH 1 (MAX1)

In the cytoplasm, the cytochrome P450 monooxygenase MORE AXILLARY GROWTH 1 (MAX1) catalyzes the oxidation of carlactone at the C-19 position to produce carlactonoic acid

(CLA)[1][7][8]. While MAX1 in some other species can produce **5-deoxystrigol**, in Arabidopsis, the main product is CLA[7][8].

The Absence of a Direct Pathway to 5-Deoxystrigol

Current research indicates that Arabidopsis thaliana likely does not produce significant amounts of the canonical strigolactone **5-deoxystrigol**. The enzyme responsible for converting CLA to **5-deoxystrigol** in other plants, a cytochrome P450 of the CYP722C subfamily, appears to be absent in the Arabidopsis genome[9][10]. Instead, Arabidopsis possesses a member of the CYP722A subfamily, CYP722A1, which hydroxylates CLA to 16-hydroxy-CLA, a compound involved in regulating the floral transition[10]. This suggests that the physiological functions of strigolactones in Arabidopsis are primarily mediated by non-canonical forms derived from carlactonoic acid.

Quantitative Data

Quantitative analysis of strigolactone biosynthesis intermediates and gene expression provides valuable insights into the regulation of the pathway.

Metabolite Concentrations

The endogenous levels of carlactone have been quantified in various Arabidopsis genotypes. For instance, in the root extracts of wild-type Col-0, the concentration of (R)-carlactone is relatively low, while it accumulates to significantly higher levels in the max1-4 mutant, which is deficient in the conversion of carlactone to carlactonoic acid. In contrast, carlactone is not detected in the max4-8 mutant, which is unable to synthesize carlactone[6].

Table 1: Endogenous Levels of (R)-Carlactone in Arabidopsis Root Extracts

Genotype	(R)-Carlactone Level (pg/g fresh weight)
Wild-Type (Col-0)	~10
max1-4	~250
max4-8	Not Detected
atd14-2	~15

Data adapted from Seto et al., 2014.[\[6\]](#)

Gene Expression Levels

The expression of the MAX genes is subject to feedback regulation. For example, the transcript levels of MAX3 and MAX4 are upregulated in max mutants, suggesting a feedback mechanism to compensate for reduced strigolactone levels.

Experimental Protocols

Strigolactone Extraction and Quantification from Root Exudates

This protocol provides a general framework for the extraction and analysis of strigolactones from plant root exudates, which can be adapted for Arabidopsis.

Materials:

- Liquid chromatography-mass spectrometry (LC-MS) system
- C18 solid-phase extraction (SPE) columns
- Organic solvents (e.g., ethyl acetate, acetone, acetonitrile)
- Internal standards (e.g., deuterated **5-deoxystrigol**, GR24)

Procedure:

- Collection of Root Exudates: Grow Arabidopsis plants hydroponically. Collect the nutrient solution in which the roots have been growing.
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE column with methanol followed by water.
 - Load the root exudate sample onto the column.
 - Wash the column with water to remove polar impurities.

- Elute the strigolactones with acetone or another suitable organic solvent.
- Sample Concentration: Evaporate the solvent from the eluate under a stream of nitrogen or using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract in a small volume of acetonitrile/water for LC-MS analysis.
- LC-MS/MS Analysis:
 - Inject the sample into an LC-MS/MS system equipped with a C18 column.
 - Use a gradient of water and acetonitrile, both typically containing a small amount of formic acid, as the mobile phase.
 - Detect and quantify the strigolactones using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for each target analyte and internal standard.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

In Vitro Enzyme Assays

General Principle: In vitro assays are crucial for characterizing the function and kinetics of the biosynthetic enzymes. These assays typically involve expressing and purifying the enzyme of interest and then incubating it with its substrate under controlled conditions.

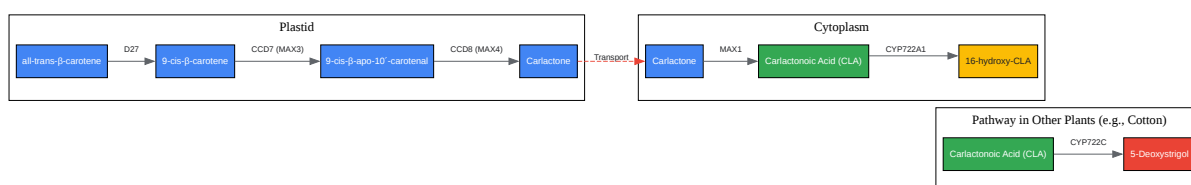
Example: In Vitro Assay for MAX1

- Heterologous Expression and Microsome Preparation:
 - Clone the full-length cDNA of Arabidopsis MAX1 into a yeast expression vector (e.g., pYeDP60).
 - Transform the construct into a suitable yeast strain (e.g., WAT11).
 - Induce protein expression and prepare microsomes from the yeast cells, which will contain the recombinant MAX1 enzyme.[\[8\]](#)
- Enzyme Reaction:

- Incubate the microsomes containing MAX1 with carlactone as the substrate in a reaction buffer containing NADPH.
- Incubate at a controlled temperature for a specific duration.
- Stop the reaction by adding an organic solvent like ethyl acetate.[8]
- Product Analysis:
 - Extract the products from the reaction mixture with ethyl acetate.
 - Analyze the extract by LC-MS/MS to identify and quantify the formation of carlactonoic acid.[7][8]

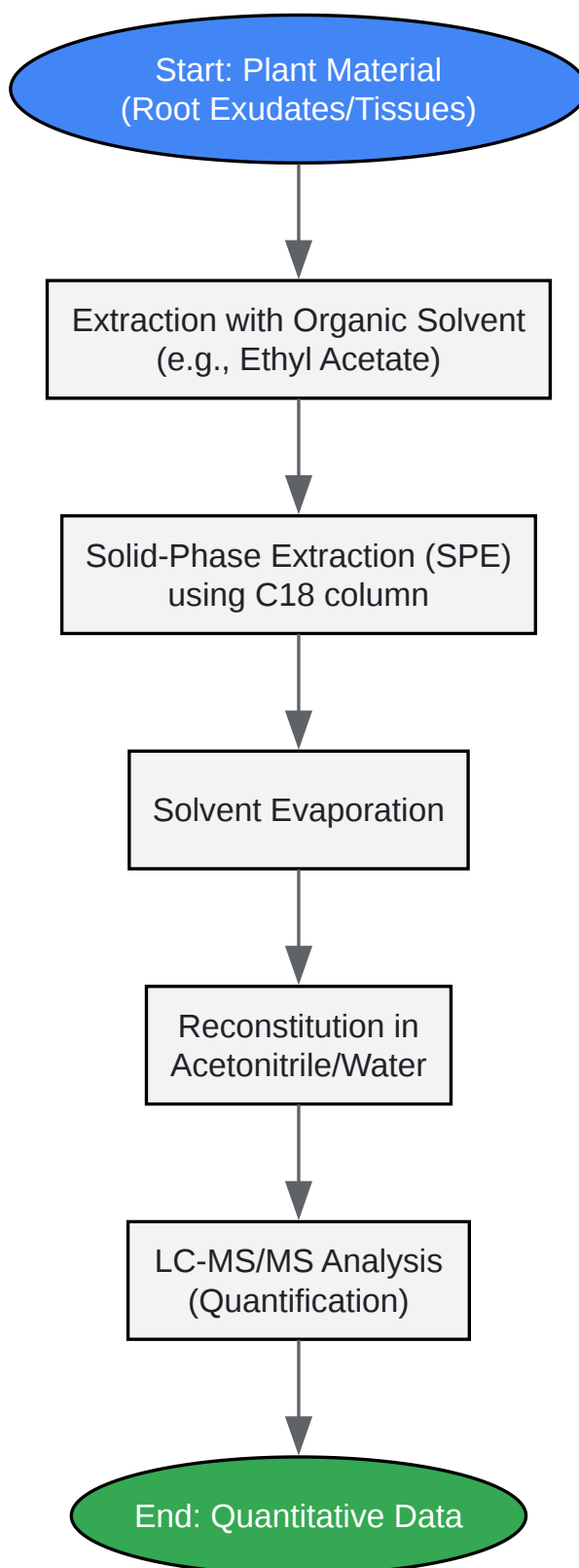
Note: Similar principles can be applied to develop in vitro assays for D27, CCD7, and CCD8, using their respective substrates (all-trans- β -carotene for D27, 9-cis- β -carotene for CCD7, and 9-cis- β -apo-10'-carotenal for CCD8).[15]

Mandatory Visualizations



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Caption: **5-Deoxystrigol** and non-canonical SL biosynthesis in Arabidopsis.



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Caption: Workflow for Strigolactone Quantification.

Conclusion

The biosynthesis of strigolactones in *Arabidopsis thaliana* is a well-characterized pathway leading to the production of carlactonoic acid, a precursor for non-canonical strigolactones. While the core pathway from β -carotene to carlactone is conserved, the downstream modifications in *Arabidopsis* appear to diverge from species that produce canonical strigolactones like **5-deoxystrigol**, primarily due to the absence of the key enzyme CYP722C. This technical guide provides a comprehensive overview of the current understanding of this pathway in *Arabidopsis*, offering valuable information for researchers in plant biology, biochemistry, and drug development who are interested in manipulating this important class of phytohormones for agricultural and therapeutic applications. Further research is needed to fully elucidate the complete profile of non-canonical strigolactones in *Arabidopsis* and their specific physiological roles.

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